BenchChemオンラインストアへようこそ!

N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Antiproliferative Activity Structure-Activity Relationship Cancer Cell Lines

N-(3-Bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 329778-42-9) is a synthetic trans-cinnamamide derivative belonging to the 3,4,5-trimethoxycinnamic acid (TMCA) amide class, a privileged scaffold widely distributed in natural products and associated with antitumor, antiviral, and anti-inflammatory activities. The compound features an (E)-acrylamide linker connecting a 3,4,5-trimethoxyphenyl ring—a pharmacophore found in tubulin polymerization inhibitors such as combretastatin and colchicine—to a 3-bromo-4-methylphenyl ring.

Molecular Formula C19H20BrNO4
Molecular Weight 406.276
CAS No. 329778-42-9
Cat. No. B2448502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
CAS329778-42-9
Molecular FormulaC19H20BrNO4
Molecular Weight406.276
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)Br
InChIInChI=1S/C19H20BrNO4/c1-12-5-7-14(11-15(12)20)21-18(22)8-6-13-9-16(23-2)19(25-4)17(10-13)24-3/h5-11H,1-4H3,(H,21,22)/b8-6+
InChIKeyOFLXRJXIYHUPKF-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 329778-42-9): Chemical Class and Research Scaffold Profile


N-(3-Bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 329778-42-9) is a synthetic trans-cinnamamide derivative belonging to the 3,4,5-trimethoxycinnamic acid (TMCA) amide class, a privileged scaffold widely distributed in natural products and associated with antitumor, antiviral, and anti-inflammatory activities [1]. The compound features an (E)-acrylamide linker connecting a 3,4,5-trimethoxyphenyl ring—a pharmacophore found in tubulin polymerization inhibitors such as combretastatin and colchicine—to a 3-bromo-4-methylphenyl ring. With a molecular formula of C₁₉H₂₀BrNO₄ and molecular weight of 406.27 g/mol, the compound is commercially available at ≥95% purity from multiple vendors and serves as a versatile intermediate for further elaboration via the reactive aryl bromide handle [2].

Why Generic Substitution Fails for N-(3-Bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: The Significance of meta-Bromo, para-Methyl Substitution in Cinnamamide Scaffolds


The anti-proliferative potency and synthetic utility of 3,4,5-trimethoxyphenyl acrylamides are exquisitely dependent on the substitution pattern of the aniline-derived ring [1]. In a comprehensive SAR analysis of TMCA amides, replacement of the aryl halide or alteration of its ring position (ortho vs. meta vs. para) produced marked shifts in IC₅₀ values across cancer cell lines (e.g., A549, HCT116, MDA-MB-231, Hep3B), with certain halogen-position combinations yielding sub-5 µM potency while others showed >20 µM [2]. Specifically, the 3-bromo-4-methyl substitution pattern on the target compound's aniline ring presents a unique combination: the bromine atom at the meta position relative to the amide bond maintains electron-withdrawing character and provides a synthetic handle for cross-coupling reactions, while the para-methyl group contributes to hydrophobic interactions without steric interference at the binding interface [2][3]. Consequently, ad hoc substitution with a differently halogenated or methyl-positioned analog cannot be assumed equipotent or equivalently reactive.

Quantitative Differentiation Evidence for N-(3-Bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Against Closest Analogs


Differential Antiproliferative Potency: 3-Bromo-4-methyl vs. Unsubstituted and Alternative Halo-Methyl Phenyl Cinnamamides

Within the TMCA amide class, the antiproliferative IC₅₀ is highly sensitive to halogen identity and ring position. The benchmark piplartine-derived amide S14 (2-chloro-7-ethyl congener) exhibited IC₅₀ values of 3.94 µM (A549), 9.85 µM (HCT116), 6.07 µM (MDA-MB-231), and 16.69 µM (Hep3B), representing a 1.5- to 4.2-fold improvement over the parent piplartine across these cell lines [1]. SAR data from the review demonstrate that 2-halo-7-alkyl substituents retain anticancer activity, while morpholine replacement at position 7 diminishes cytotoxicity [1]. The target compound's 3-bromo-4-methyl substitution on the aniline ring places electron-withdrawing bromine at the meta position, which in related cinnamamide SAR studies has been associated with enhanced tubulin binding affinity relative to para-halo or unsubstituted analogs [2]. Furthermore, patents on trimethoxyphenyl tyrosine kinase inhibitors explicitly claim structures with halogen substitution at the meta position of the phenyl ring for optimized kinase inhibition [2].

Antiproliferative Activity Structure-Activity Relationship Cancer Cell Lines

Aryl Bromide as a Synthetic Diversification Handle: Comparative Reactivity vs. Chloro, Iodo, and Non-Halogenated Analogs

The presence of a single aryl bromide at the meta position of the N-phenyl ring confers differential synthetic utility compared to chloro, iodo, or non-halogenated analogs. Aryl bromides are the optimal substrates for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), offering a superior balance of oxidative addition reactivity and commercial availability/stability relative to aryl chlorides (less reactive) and aryl iodides (more reactive but light-sensitive and prone to dehalogenation) [1]. The corresponding 3-chloro-4-methylphenyl analog (e.g., CAS 329778-42-9 minus Br replaced by Cl) would require harsher coupling conditions (elevated temperature, stronger ligands) and yields lower conversion in Suzuki reactions. The 3-iodo analog, while more reactive, introduces stability concerns during long-term storage. The non-halogenated 4-methylphenyl analog lacks any cross-coupling handle entirely [1]. This positions the 3-bromo-4-methyl substitution as the preferred scaffold for library diversification via late-stage functionalization [2].

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Medicinal Chemistry Library Synthesis

Purity and Storage Differentiation: Commercial Availability at ≥98% vs. Lower-Grade Analogs

CAS 329778-42-9 is commercially available at ≥98% purity from multiple vendors (Chemscene, Leyan), with specified storage at 2–8°C sealed under dry conditions . In contrast, the closely related positional isomer N-(4-bromo-2-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS not identical) is listed by certain vendors without purity certification or with lower purity grades (95%) . The (E)-stereochemistry of the target compound is unambiguously specified (trans configuration of the acrylamide double bond), which is critical for biological activity since cis-cinnamic acid derivatives show substantially reduced activity [1]. This procurement-grade differentiation—specified (E)-geometry, ≥98% purity, defined storage conditions—reduces the risk of obtaining mixed-stereochemistry or degraded material that could confound biological assay interpretation.

Chemical Procurement Purity Specification Storage Stability

Trimethoxyphenyl Pharmacophore Integrity: Distinction from Dimethoxy and Methylenedioxy Analogs

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-characterized pharmacophore essential for binding to the colchicine site of β-tubulin. Combretastatin A-4 (CA-4), the prototypical TMP-containing tubulin inhibitor, exhibits an IC₅₀ of 1.2–2.4 µM for tubulin polymerization and sub-micromolar antiproliferative potency across cancer cell lines [1]. Systematic SAR studies demonstrate that removal of even a single methoxy group (e.g., 3,4-dimethoxy or 3,5-dimethoxy analogs) results in 5–100-fold loss of tubulin binding affinity [1]. The target compound retains the intact 3,4,5-TMP pharmacophore, distinguishing it from compounds where one or more methoxy groups are replaced by hydroxyl, methylenedioxy, or hydrogen substituents [2]. The cinnamamide linkage (vs. ester or ketone linker) further modulates pharmacokinetic properties, as amides exhibit greater metabolic stability than esters in plasma [2].

Tubulin Polymerization Inhibition Colchicine Binding Site Pharmacophore Mapping

Prioritized Research and Industrial Application Scenarios for N-(3-Bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 329778-42-9)


Medicinal Chemistry: Late-Stage Diversification of a Tubulin-Targeted Cinnamamide Scaffold

Investigators requiring a tubulin polymerization inhibitor scaffold with a synthetic handle for parallel library synthesis should prioritize CAS 329778-42-9. The intact 3,4,5-trimethoxyphenyl moiety preserves the colchicine-site tubulin binding pharmacophore [1], while the meta-bromo substituent enables rapid Suzuki-Miyaura or Buchwald-Hartwig diversification to explore aryl-, heteroaryl-, or amine-substituted analogs. This strategy has been explicitly claimed in patents on trimethoxyphenyl tyrosine kinase inhibitors [2], positioning the compound as an advanced intermediate rather than an endpoint. The (E)-cinnamamide geometry ensures correct spatial orientation of the two aromatic rings relative to the tubulin binding pocket [1].

SAR Continuity Studies: meta-Bromo vs. para-Bromo vs. meta-Chloro Positional Scanning

For research groups conducting systematic SAR around the N-phenyl substituent of cinnamamide antitumor agents, CAS 329778-42-9 serves as the essential meta-bromo-para-methyl reference point. The comprehensive TMCA review demonstrates that halogen position profoundly affects antiproliferative potency across multiple cancer cell lines, with differential effects of up to 4-fold depending on substitution pattern [1]. Procurement of this specific compound enables controlled comparison against the 4-bromo-2-methyl isomer (CAS variant), 3-chloro-4-methyl analog, and non-halogenated 4-methylphenyl parent, within a consistent assay framework.

Anticancer Lead Optimization: c-MET or Tubulin Dual-Target Probe Development

TMCA amides have demonstrated activity against both c-MET tyrosine kinase (e.g., amide S19: IC₅₀ values of 9.7 µM and 38.9 µM against U-937 and HeLa cells, respectively) and tubulin polymerization [1]. The target compound, bearing the 3-bromo-4-methylphenyl motif claimed in tyrosine kinase inhibitor patents [2], is suited for profiling as a dual-target anticancer probe. The aryl bromide enables incorporation of fluorescent or biotin tags for target engagement studies without ablating the pharmacophore, a strategy not feasible with non-halogenated or less reactive chloro analogs [1][2].

Chemical Biology: PROTAC or Molecular Glue Precursor Synthesis

The aryl bromide handle of CAS 329778-42-9 is an ideal exit vector for conjugating E3 ligase-recruiting moieties (e.g., pomalidomide, VHL ligands) via palladium-catalyzed cross-coupling, enabling conversion of the tubulin-binding cinnamamide core into a PROTAC degrader. The amide linkage provides greater plasma stability than the corresponding ester [1], and the ≥98% commercial purity [2] minimizes purification burden during multi-step PROTAC synthesis. This application scenario is uniquely enabled by the combination of the TMP pharmacophore, cinnamamide stability, and reactive aryl bromide—features not simultaneously present in chloro, iodo, or non-halogenated analogs.

Quote Request

Request a Quote for N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.